Methoxetamine-d3 (hydrochloride)
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Overview
Description
Methoxetamine-d3 (hydrochloride) is a deuterated analog of methoxetamine, a dissociative anesthetic and hallucinogen. Methoxetamine itself is a derivative of ketamine, designed to mimic its effects while potentially reducing some of its adverse effects. Methoxetamine-d3 (hydrochloride) is primarily used as a reference standard in analytical chemistry, particularly in forensic and toxicological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methoxetamine-d3 (hydrochloride) involves multiple steps starting from commercially available compounds. The process typically includes the following steps:
Formation of the cyclohexanone intermediate: This involves the reaction of a substituted benzene with cyclohexanone under specific conditions.
Introduction of the ethylamino group: This step involves the reaction of the intermediate with ethylamine.
Industrial Production Methods: Industrial production of methoxetamine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Methoxetamine-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methoxetamine-d3 (hydrochloride) has several scientific research applications, including:
Analytical Chemistry: Used as a reference standard in gas chromatography (GC) and liquid chromatography (LC) for the identification and quantification of methoxetamine in biological samples.
Forensic Toxicology: Employed in the detection and analysis of methoxetamine in forensic investigations.
Pharmacological Studies: Used to study the pharmacokinetics and metabolism of methoxetamine in biological systems.
Neuroscience Research: Investigated for its effects on the central nervous system, particularly its interactions with NMDA receptors
Mechanism of Action
Methoxetamine-d3 (hydrochloride) exerts its effects primarily through antagonism of the NMDA receptor, a type of glutamate receptor in the brain. By blocking these receptors, methoxetamine-d3 disrupts normal neurotransmission, leading to dissociative and hallucinogenic effects. The compound also interacts with other receptors, including serotonin and dopamine receptors, contributing to its complex pharmacological profile .
Comparison with Similar Compounds
Methoxetamine-d3 (hydrochloride) is similar to other dissociative anesthetics and hallucinogens, such as:
Ketamine: A widely used anesthetic with similar NMDA receptor antagonism.
Phencyclidine (PCP): Another dissociative anesthetic with a similar mechanism of action but higher potency and more severe side effects.
3-Methoxyphencyclidine (3-MeO-PCP): A structural analog of PCP with similar pharmacological properties.
Uniqueness: Methoxetamine-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. This labeling allows for more accurate quantification and analysis of methoxetamine in various samples .
Properties
Molecular Formula |
C15H22ClNO2 |
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Molecular Weight |
286.81 g/mol |
IUPAC Name |
2-(ethylamino)-2-[3-(trideuteriomethoxy)phenyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H/i2D3; |
InChI Key |
FJNRBMKLTGCSRN-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)C2(CCCCC2=O)NCC.Cl |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
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